A Technical Guide to the Chemical Properties and Applications of tert-butyl N-(2-methylpyridin-4-yl)carbamate
A Technical Guide to the Chemical Properties and Applications of tert-butyl N-(2-methylpyridin-4-yl)carbamate
Abstract
This technical guide provides an in-depth analysis of tert-butyl N-(2-methylpyridin-4-yl)carbamate, a pivotal intermediate in modern organic and medicinal chemistry. The document elucidates the compound's core physicochemical properties, spectroscopic profile, and synthesis. Central to its utility is the tert-butoxycarbonyl (Boc) protecting group, which reversibly masks the nucleophilicity of the 4-amino group on the 2-methylpyridine scaffold. This guide details the strategic rationale for its use, robust protocols for its synthesis and subsequent deprotection, and explores its reactivity. Furthermore, we examine the applications of this building block in the synthesis of pharmacologically active agents, underscoring its importance for researchers, scientists, and professionals in drug development.
Introduction: A Strategic Intermediate in Complex Synthesis
Tert-butyl N-(2-methylpyridin-4-yl)carbamate is a heterocyclic organic compound featuring a 2-methylpyridine core functionalized with a Boc-protected amine at the 4-position. The strategic value of this molecule lies in the precise control it offers during multi-step syntheses. The 2-methyl-4-aminopyridine scaffold is a privileged structure found in a variety of biologically active molecules, including inhibitors of kinases and other enzymes.[1][2]
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[3] Its primary function is to serve as a temporary "mask" for the otherwise reactive amino group. This protection is crucial for two main reasons:
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Preventing Unwanted Reactivity: It renders the nitrogen atom non-nucleophilic, preventing it from participating in undesired side reactions while chemical transformations are performed elsewhere on the molecule.
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Enabling Orthogonal Synthesis: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and many oxidative/reductive environments, but can be selectively and cleanly removed under acidic conditions.[3][4] This "orthogonality" allows chemists to deprotect the amine at a specific, desired stage of a synthetic sequence without disturbing other sensitive functional groups.
This guide will explore the properties and protocols that make tert-butyl N-(2-methylpyridin-4-yl)carbamate an indispensable tool for the synthesis of complex molecular targets.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic data is fundamental for its application in research. The key properties of tert-butyl N-(2-methylpyridin-4-yl)carbamate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][5] |
| Molecular Weight | 208.26 g/mol | [1] |
| CAS Number | 364067-08-3 | Vendor Data |
| Appearance | White to off-white solid/crystals | [1] |
| Melting Point | Data not consistently available; varies with purity. | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, THF. | General Chemical Knowledge |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 1H), ~7.2 (s, 1H), ~7.0 (d, 1H), ~6.8 (br s, 1H, NH), ~2.5 (s, 3H, CH₃), ~1.5 (s, 9H, C(CH₃)₃). | Spectroscopic Prediction |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~157.5, ~152.5, ~148.0, ~147.5, ~112.0, ~110.0, ~81.0, ~28.5, ~24.5. | Spectroscopic Prediction |
Note: NMR chemical shifts (δ) are predicted based on the structure and may vary slightly based on solvent and experimental conditions.
Synthesis and Purification
The synthesis of tert-butyl N-(2-methylpyridin-4-yl)carbamate is a standard N-protection reaction, valued for its high efficiency and scalability.
Synthetic Strategy: The Logic of Boc Protection
The primary route to this compound involves the reaction of 4-amino-2-methylpyridine with di-tert-butyl dicarbonate (Boc₂O). The lone pair of the exocyclic amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The choice of Boc₂O as the protecting agent is deliberate; it is a stable, commercially available solid that reacts cleanly, and its byproducts (tert-butanol and CO₂) are volatile and easily removed. While the reaction can proceed without a catalyst, bases like 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) are often employed to accelerate the reaction. For electron-deficient or sterically hindered amines, more forcing conditions or specialized catalysts may be required.[6][7]
Experimental Protocol: Synthesis
This protocol is a representative procedure for the N-tert-butoxycarbonylation of an aminopyridine.
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylpyridine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M concentration).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).
-
Base/Catalyst Addition (Optional but Recommended): Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 eq.) or a stoichiometric amount of triethylamine (TEA) (1.2 eq.). The base scavenges the acid formed during the reaction, driving it to completion.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-12 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution) to remove any remaining base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification
The crude tert-butyl N-(2-methylpyridin-4-yl)carbamate is typically a solid that can be purified by one of the following methods:
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Recrystallization: For material that is already reasonably pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) is highly effective for obtaining crystalline product.[1]
-
Flash Column Chromatography: If significant impurities are present, purification via silica gel chromatography using a gradient of ethyl acetate in hexanes will effectively isolate the desired product.
Workflow Diagram: Synthesis and Purification
Caption: General workflow for the synthesis of the title compound.
Chemical Reactivity and Key Transformations
The utility of tert-butyl N-(2-methylpyridin-4-yl)carbamate is defined by its reactivity profile, particularly the selective removal of the Boc group.
The Cornerstone Reaction: Boc Deprotection
The acid-lability of the Boc group is its most important characteristic.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the carbamate to regenerate the free amine.
Mechanism: The deprotection proceeds via an E1 elimination pathway.
-
The carbonyl oxygen of the carbamate is protonated by the acid, making it a better leaving group.
-
The tert-butyl group departs as the stable tert-butyl cation.
-
The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the protonated amine.
-
A final basic workup neutralizes the amine salt to provide the free amine.
Experimental Protocol: Boc Deprotection
This protocol describes a standard method for Boc group removal.
-
Dissolution: Dissolve tert-butyl N-(2-methylpyridin-4-yl)carbamate (1.0 eq.) in an appropriate solvent, typically anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (5-10 eq.) dropwise. The reaction is often exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Quenching and Isolation: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate or another base to neutralize the acid until the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the pure 4-amino-2-methylpyridine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Stability and Further Functionalization
The Boc-protected amine is robust, allowing for various chemical modifications. The carbamate proton (N-H) is weakly acidic and can be removed by a strong base like sodium hydride (NaH). The resulting anion can then be alkylated with electrophiles such as benzyl bromide, providing a route to N-alkylated aminopyridines after deprotection.[8][9] This sequential protection-alkylation-deprotection strategy is a powerful tool for building molecular complexity.
Applications in Medicinal Chemistry and Drug Discovery
The 2-methyl-4-aminopyridine core is a key pharmacophore in numerous developmental and approved drugs. Its derivatives are known to exhibit a wide range of biological activities.
-
Kinase Inhibition: Many kinase inhibitors utilize the aminopyridine scaffold to form critical hydrogen bonds within the ATP-binding pocket of the target enzyme. The parent compound of the title molecule's regioisomer, for instance, is an intermediate in the synthesis of potent p38 MAP kinase inhibitors.[1]
-
Nitric Oxide Synthase (iNOS) Inhibition: Derivatives of 2-amino-4-methylpyridine have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[2][10] The ability to selectively functionalize the pyridine ring while the amino group is protected is crucial for developing these inhibitors.
-
CNS Disorders: Aminopyridines are also explored for their activity in the central nervous system, including potential treatments for neurodegenerative diseases.[11]
The role of tert-butyl N-(2-methylpyridin-4-yl)carbamate in these endeavors is that of a master key, unlocking access to a diverse library of derivatives. It allows for the core structure to be elaborated upon before the final, crucial amino group is revealed.
Caption: Role as a key intermediate in a multi-step drug synthesis.
Safety and Handling
Tert-butyl N-(2-methylpyridin-4-yl)carbamate should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While not acutely toxic, it may cause skin and eye irritation upon contact.[12] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
Tert-butyl N-(2-methylpyridin-4-yl)carbamate is more than just a chemical compound; it is a strategic enabler in the field of organic synthesis. Its value is derived from the robust and reliable nature of the Boc protecting group, which allows for the controlled, sequential construction of complex molecules. By providing a stable yet readily cleavable mask for a key amino functionality, it grants chemists the synthetic flexibility required to access novel and potent pharmaceutical agents. Its well-defined properties and predictable reactivity ensure its continued importance as a cornerstone building block for researchers dedicated to advancing medicinal chemistry and drug discovery.
References
-
Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2216. [Link]
-
Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. PubMed, PMID: 21581073. [Link]
-
Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2222. [Link]
-
Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. [Link]
- Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
- Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. (2008). (PDF) tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. [Link]
-
Amoo, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Gámez-Montaño, R., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
-
Al-Ostath, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
- Google Patents. (n.d.). BOC protection method for aminopyridine.
-
PubChemLite. (n.d.). Tert-butyl n-(2-hydroxy-4-methylphenyl)carbamate (C12H17NO3). PubChemLite. [Link]
-
Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. [Link]
-
PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]
-
Wang, F., et al. (2021). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine. [Link]
Sources
- 1. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 12. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
